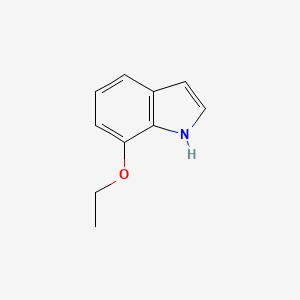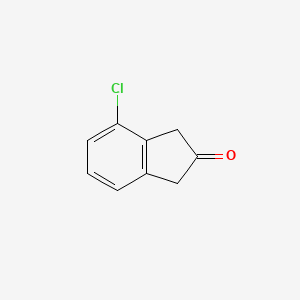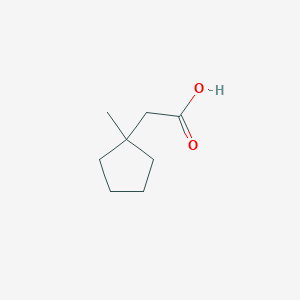
2-(1-Methylcyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Methylcyclopentyl)acetic acid” is a chemical compound with the CAS Number: 933-47-1 . It has a molecular weight of 142.2 and its IUPAC name is (1-methylcyclopentyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(1-Methylcyclopentyl)acetic acid” is 1S/C8H14O2/c1-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
1. Diuretic and Uricosuric Properties
Research has shown that certain bicyclic compounds, such as (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, possess both saluretic and uricosuric properties. These properties are enhanced with the presence of a second 2-alkyl substituent, especially methyl, indicating potential uses in fluid retention and gout treatment (Woltersdorf et al., 1977).
2. Transition Metal Complexes
A study on the synthesis of 1,4,8-tri-N-methyl-1,4,8,11-tetraazacyclotetradecane-11-acetic acid and its iron(III) complex showed unique properties different from its unmethylated analogue. This indicates potential applications in studying redox reactions and in developing metal-based drugs (Berry et al., 2005).
3. Synthesis of Bicyclic Structures
Research focused on the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids revealed their use in creating bicyclic structures. These compounds show various biological activities, suggesting applications in pharmaceuticals (Salionov, 2015).
4. Coordination Chemistry
Investigations into coordination compounds using acetic acid derivatives have led to insights into their complexing properties, particularly with copper and lanthanides, which have significant medical applications (Lukeš et al., 2001).
5. Ion Diffusivity in Ionic Liquids
Studies on 1-Ethyl-3-methyl-imidazolium acetate have revealed that spontaneous reactions can increase ion diffusivity, which has implications for the stability and application of ionic liquids in various industrial processes (Filippov et al., 2019).
Propriétés
IUPAC Name |
2-(1-methylcyclopentyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQAIBYWBFMHHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602156 |
Source


|
| Record name | (1-Methylcyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933-47-1 |
Source


|
| Record name | (1-Methylcyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylcyclopentyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

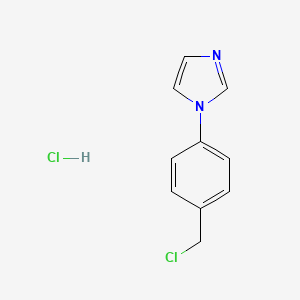

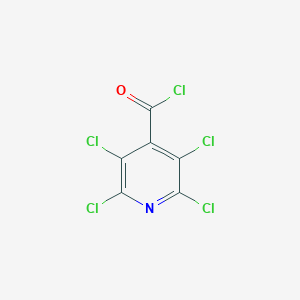

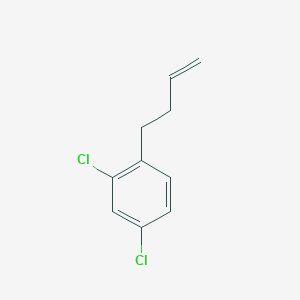

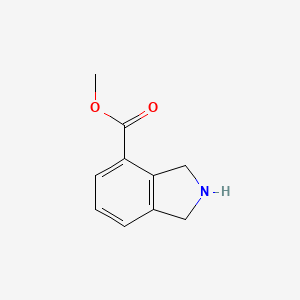
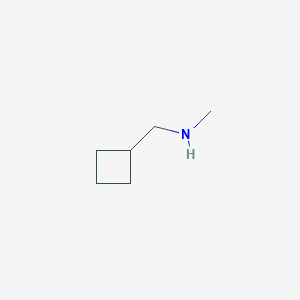
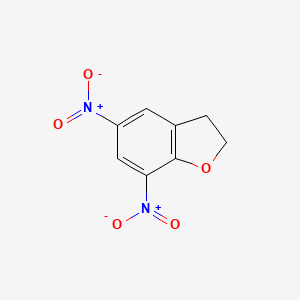

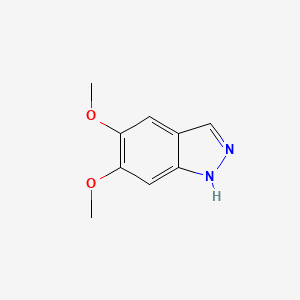
![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)
